![molecular formula C7H12F3NO2 B1526415 Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate CAS No. 1339406-54-0](/img/structure/B1526415.png)
Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate
Übersicht
Beschreibung
“Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate” is a chemical compound with the CAS Number: 1339406-54-0 . It has a molecular weight of 199.17 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO2/c1-13-6(12)2-4-11-5-3-7(8,9)10/h11H,2-5H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound structurally similar to Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate, is utilized in the synthesis of orally active platelet fibrinogen receptor antagonists. An efficient stereoselective synthesis approach for such compounds involves hydrogenation of enantiomeric enamines followed by the removal of chiral auxiliaries under mild conditions (H. Zhong et al., 1999).
Chemical Reactions with Nucleophiles
Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates undergo reactions with mono- and difunctional nucleophiles, leading to the formation of various acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic compounds. Such reactions expand the toolkit for creating novel chemical entities for potential pharmacological applications (V. Sokolov & A. Aksinenko, 2010).
Polymorphism in Amino Alcohol Salts
Research into the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate shows the structural diversity and complexity these compounds can exhibit. Such studies are crucial for understanding the physicochemical properties that can influence their use in drug formulation and other applications (Nina Podjed & B. Modec, 2022).
Solvent Properties
Investigation into the solvent properties of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate provides insights into their applications as solvents in organic synthesis, including reactions involving this compound. Understanding these properties is essential for optimizing reaction conditions in synthetic chemistry (S. Carda‐Broch et al., 2003).
Electrolyte Additive in Lithium-Ion Batteries
The use of alkyl 3,3,3-trifluoropropanoate, including derivatives like methyl 3,3,3-trifluoropropanoate, as electrolyte additives in lithium-ion batteries demonstrates their potential in enhancing high-voltage cycling performance. This application underscores the versatility of this compound derivatives in material science and energy storage technologies (X. Zheng et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Wirkmechanismus
Mode of Action
It has been reported that dichloro(methyl)(3,3,3-trifluoropropyl)silane, a related compound, can activate the carboxy group and protect the α-amino group of amino acids . This suggests that Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound’s potential to interact with amino acids suggests that it may influence protein synthesis or other amino acid-dependent processes.
Result of Action
Given its potential interaction with amino acids , it may influence processes dependent on these molecules, such as protein synthesis.
Eigenschaften
IUPAC Name |
methyl 3-(3,3,3-trifluoropropylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-13-6(12)2-4-11-5-3-7(8,9)10/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMUFQWIZWUGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




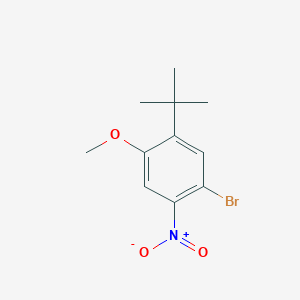
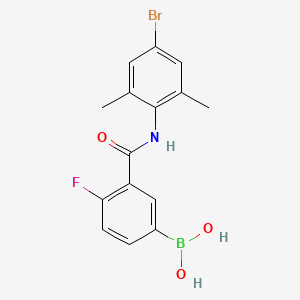

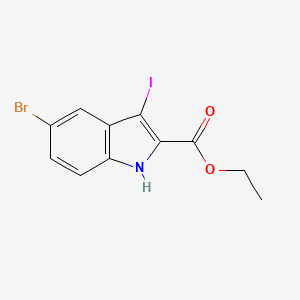

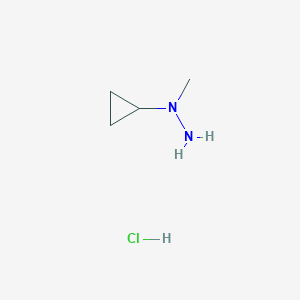



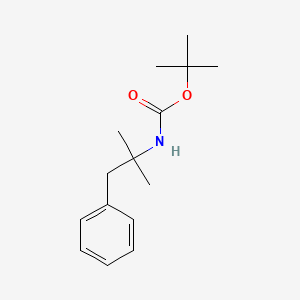
![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)
![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)
